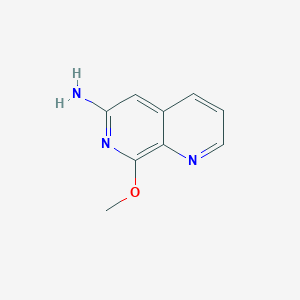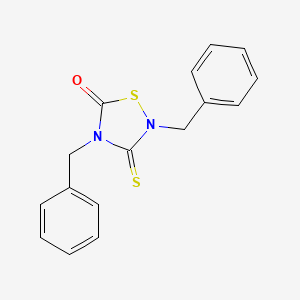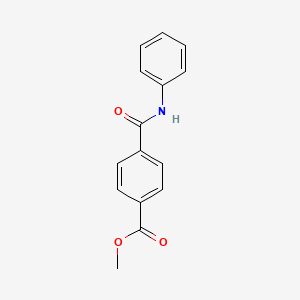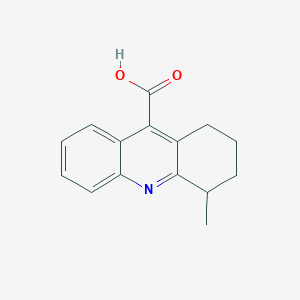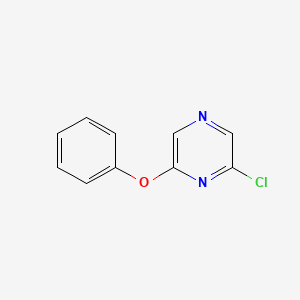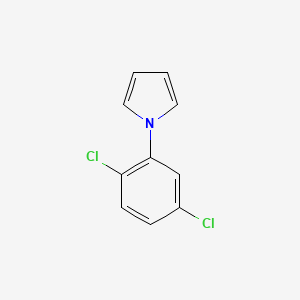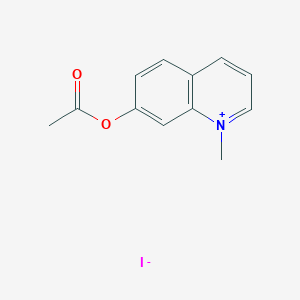
7-Acetoxy-1-methylquinolinium iodide
Overview
Description
7-Acetoxy-1-methylquinolinium iodide: is a synthetic chemical compound with the molecular formula C₁₂H₁₂INO₂. It is known for its use as a fluorogenic substrate for cholinesterase, which means it can be used to detect and measure the activity of cholinesterase enzymes. The compound hydrolyzes to form a highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide .
Mechanism of Action
Target of Action
The primary target of 7-Acetoxy-1-methylquinolinium iodide (AMQI) is cholinesterase , an important enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter, thereby terminating the signal transmission at the synapses.
Mode of Action
AMQI acts as a fluorogenic substrate for cholinesterase . This means that it is a compound that the enzyme can act upon, leading to the production of a fluorescent product. The interaction of AMQI with cholinesterase results in its hydrolysis .
Biochemical Pathways
The hydrolysis of AMQI by cholinesterase leads to the production of a highly fluorescent compound, 7-hydroxy-1-methyl quinolinium iodide . This reaction is part of the broader cholinergic pathway, which is involved in many physiological processes, including muscle movement, breathing, heart rate, learning, and memory.
Result of Action
The hydrolysis of AMQI results in the production of a highly fluorescent compound . This fluorescence can be detected and measured (Ex = 320 nm, Em = 410 nm), providing a useful tool for identifying and detecting inhibitors of cholinesterase .
Biochemical Analysis
Biochemical Properties
7-Acetoxy-1-methylquinolinium iodide plays a crucial role in biochemical reactions as a substrate for cholinesterase enzymes. Cholinesterases, including acetylcholinesterase and butyrylcholinesterase, hydrolyze this compound, resulting in the release of a fluorescent product. This interaction is essential for the detection and quantification of cholinesterase activity and the identification of potential inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role as a cholinesterase substrate. By interacting with cholinesterase enzymes, it influences cell signaling pathways and gene expression related to cholinergic neurotransmission. This compound can affect cellular metabolism by altering the levels of acetylcholine and other related metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrolysis by cholinesterase enzymes. The hydrolysis reaction produces a fluorescent product, which can be detected and measured. This mechanism allows for the identification of cholinesterase activity and the screening of potential inhibitors. The binding interactions between this compound and cholinesterase enzymes are critical for its function as a fluorogenic substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cholinesterase activity and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can effectively serve as a cholinesterase substrate without causing significant adverse effects. At high doses, it may exhibit toxic effects, including inhibition of cholinesterase activity and disruption of cholinergic signaling pathways. Threshold effects and toxicity levels should be carefully monitored in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic neurotransmission. It interacts with cholinesterase enzymes, leading to the hydrolysis of acetylcholine and other related metabolites. This interaction affects metabolic flux and the levels of various metabolites involved in cholinergic signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with cholinesterase enzymes and other binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its function as a fluorogenic substrate in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cholinesterase enzymes and other targeting signals. Post-translational modifications and binding interactions direct it to specific compartments or organelles, where it exerts its effects on cholinesterase activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-1-methylquinolinium iodide typically involves the acetylation of 7-hydroxy-1-methylquinolinium iodide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers are commonly used for hydrolysis reactions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the product.
Major Products Formed:
Scientific Research Applications
Chemistry: 7-Acetoxy-1-methylquinolinium iodide is used as a fluorogenic substrate in various chemical assays to detect and quantify cholinesterase activity. This is particularly useful in the study of enzyme kinetics and inhibitor screening .
Biology: In biological research, the compound is used to study cholinesterase enzymes, which play crucial roles in neurotransmission. It helps in understanding the enzyme’s function and regulation in different biological systems .
Medicine: The compound’s ability to measure cholinesterase activity makes it valuable in medical research, particularly in the context of diseases like Alzheimer’s, where cholinesterase inhibitors are used as therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of diagnostic kits and assays for cholinesterase activity, which are essential tools in clinical diagnostics and environmental monitoring .
Comparison with Similar Compounds
7-Hydroxy-1-methylquinolinium iodide: This is the hydrolysis product of 7-Acetoxy-1-methylquinolinium iodide and shares similar fluorescent properties.
Acetylthiocholine iodide: Another cholinesterase substrate, but it produces a different product upon hydrolysis.
Butyrylthiocholine iodide: Similar to acetylthiocholine iodide, but used to measure butyrylcholinesterase activity.
Uniqueness: this compound is unique due to its specific use as a fluorogenic substrate for cholinesterase, providing a highly sensitive and specific method for detecting enzyme activity. Its ability to produce a fluorescent product upon hydrolysis sets it apart from other substrates that may not have such clear and measurable outcomes .
Properties
IUPAC Name |
(1-methylquinolin-1-ium-7-yl) acetate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUAVRXVEJBLFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432378 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7270-83-9 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the compound 7-Acetoxy-1-methylquinolinium iodide (AMQI) relevant in yeast cell biology research?
A1: AMQI, alongside other ester-based compounds, is used as a substrate to assess esterase activity in yeast cells. This is important because researchers often utilize ester precursors of fluorescent or chromogenic probes to study various cellular processes. []
Q2: What challenges arise from the use of AMQI and similar compounds in comparing different yeast strains?
A2: Research has shown significant variation in esterase activity across different laboratory strains of Saccharomyces cerevisiae. [] This difference in hydrolytic activity towards compounds like AMQI means that direct comparisons of results obtained using these probes across different yeast strains should be made cautiously. The variation in esterase activity could lead to misinterpretations of experimental data if not accounted for in experimental design and data analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


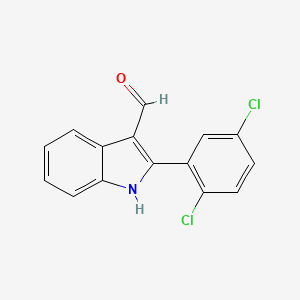



![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
